An In-Depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4,6-diamine
An In-Depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
2-Chloropyrimidine-4,6-diamine, a substituted pyrimidine, represents a cornerstone scaffold in modern medicinal chemistry and synthetic organic chemistry. While its structure appears unassuming, the strategic placement of two amino groups and a reactive chlorine atom on an electron-deficient pyrimidine ring imbues it with significant synthetic versatility. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in drug discovery and development. Its primary utility lies in its role as a key intermediate for constructing more complex molecules, most notably as a precursor to the antihypertensive drug Minoxidil and as a foundational element for various kinase inhibitors.[1][2] The pyrimidine core itself is a well-established pharmacophore found in numerous therapeutic agents, including anticancer and antimicrobial drugs.[3]
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a starting material is critical for experimental design. 2-Chloropyrimidine-4,6-diamine is typically a white to off-white or pale yellow crystalline solid that is stable under standard laboratory conditions.[2][4]
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₄ | [2][4][5] |
| Molecular Weight | 144.56 g/mol | [2][4][5] |
| Appearance | White to off-white/pale yellow crystalline powder | [2][4][6] |
| Melting Point | 199-202 °C | [2][4] |
| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg (Predicted) | [2][7] |
| Solubility | Moderately soluble in water; more soluble in methanol and ethanol. | [2][6] |
| pKa | 3.66 ± 0.10 (Predicted) | [4] |
| CAS Number | 156-83-2 | [5] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
| Spectroscopy | Characteristic Data |
| ¹H NMR | The spectrum is simple, typically showing a singlet for the lone aromatic proton (C5-H) and broad signals for the protons of the two amino groups (-NH₂). |
| ¹³C NMR | Expected signals for the three distinct aromatic carbons and the carbon bearing the chlorine atom. |
| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 144 and an isotopic peak (M+2) at m/z 146 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5] |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands for N-H stretching of the primary amine groups (typically in the 3100-3500 cm⁻¹ region) and vibrations associated with the pyrimidine ring.[5][8] |
Note: Access to detailed spectra is available through various databases.[5][9][10]
Synthesis: From Hydroxypyrimidine to a Reactive Intermediate
The most prevalent and industrially relevant synthesis of 2-Chloropyrimidine-4,6-diamine involves the chlorination of its hydroxylated precursor, 2,4-diamino-6-hydroxypyrimidine.[1][4][11] The choice of chlorinating agent and reaction workup is critical for achieving high yield and purity while ensuring operational safety.
Underlying Principle: The Role of Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The hydroxyl group on the electron-rich hydroxypyrimidine initially acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms a phosphoryl intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion (from POCl₃) on the C6 position of the pyrimidine ring displaces the phosphoryl group, yielding the desired chlorinated product. The reaction is typically performed at elevated temperatures to drive it to completion.[4][11]
Experimental Protocol: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
This protocol is a synthesized representation of established laboratory methods.[4][11]
-
Reaction Setup : In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2,4-diamino-6-hydroxypyrimidine (1.0 equivalent).
-
Reagent Addition : Carefully add phosphorus oxychloride (POCl₃) (approx. 9 mL per gram of starting material) to the flask.
-
Heating : Heat the reaction mixture to approximately 95-100 °C and maintain stirring for 16-18 hours. The mixture will become a solution as the reaction progresses.
-
Quenching (Critical Step) : After cooling the reaction mixture to room temperature, slowly and carefully add it to crushed ice or ice water with vigorous stirring. Causality: This step hydrolyzes the excess, highly reactive POCl₃ to phosphoric acid. This process is highly exothermic and must be performed with caution. Some patented methods utilize alcohols for quenching, which can be safer and produce phosphate esters that are easier to handle than phosphoric acid.[1]
-
Hydrolysis & Neutralization : Stir the quenched solution at an elevated temperature (e.g., 90 °C) for about 1 hour to ensure complete hydrolysis of any intermediates.[11] Cool the solution and adjust the pH to ~8 using a base such as sodium hydroxide (NaOH) or ammonia water.[1][11]
-
Extraction & Isolation : Extract the neutralized aqueous solution multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The product is often obtained as a solid of sufficient purity.[11] If necessary, it can be further purified by recrystallization from boiling water or acetone.[4]
Synthesis Workflow Diagram
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery
The true value of 2-Chloropyrimidine-4,6-diamine is realized in its application as a versatile building block for pharmacologically active compounds.
-
Antihypertensives : It is a documented key raw material for the synthesis of Minoxidil, a potent vasodilator used to treat severe hypertension and androgenic alopecia. [1][2]* Oncology : Substituted 4,6-diaminopyrimidines are effective scaffolds for blocking the epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment. [12]* Anti-infectives : The 2,4-diaminopyrimidine core is the defining feature of "non-classical" inhibitors of dihydrofolate reductase (DHFR). [11]This enzyme is crucial for DNA synthesis in bacteria and protozoa, making its inhibitors effective antibacterial (e.g., Trimethoprim) and anti-tubercular agents. [11]
Safety and Handling
As with any laboratory chemical, proper handling is paramount.
-
Hazard Identification : 2-Chloropyrimidine-4,6-diamine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5] * H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles. [13] * Skin Protection : Handle with impervious gloves and wear protective clothing. [13] * Respiratory Protection : Use in a well-ventilated area or fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. [13]* Storage : Keep the container tightly sealed in a dry, cool, and dark place. [4]
-
Conclusion
2-Chloropyrimidine-4,6-diamine is far more than a simple chemical. It is a strategically designed scaffold offering a reliable and reactive handle for synthetic elaboration. Its straightforward synthesis, well-characterized properties, and, most importantly, its predictable reactivity through nucleophilic aromatic substitution make it an invaluable tool for researchers. Its proven utility in the synthesis of high-profile drugs and its continued relevance in the development of new kinase and DHFR inhibitors solidify its position as a critical intermediate in the pharmaceutical industry.
References
-
Kletskii, M. E., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(10), 2449. Available at: [Link]
-
Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1587. Available at: [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
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PubChem (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Xingrui Industry (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]
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Al-Hourani, B. J., et al. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2019(3), M1083. Available at: [Link]
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Barlin, G. B., & Brown, W. V. (1967). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Fathimoghadam, H., et al. (2018). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. Available at: [Link]
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NIST (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. Available at: [Link]
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Chad's Prep (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Chemsrc (n.d.). 6-Chloropyrimidine-2,4-diamine. Available at: [Link]
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